molecular formula C14H18N2O2S B4934044 1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide

1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide

Cat. No. B4934044
M. Wt: 278.37 g/mol
InChI Key: WSBHNXCYLCWBJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to "1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide," often involves complex chemical reactions aimed at enhancing their pharmacological potential. For instance, Sugimoto et al. (1990) reported on the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase activity. Such studies highlight the intricate methods employed in synthesizing these compounds, focusing on modifications that could improve their efficacy (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical and biological properties. Dölling et al. (1988) investigated the crystal structure of S-(1-benzoyl-2-bis-methylthio)vinyl-piperidino-dithiocarbamates, providing insights into the molecular arrangement and how it affects the compound's reactivity and interaction with biological targets (Dölling et al., 1988).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of piperidine derivatives involves exploring their reactivity under various conditions. For example, the work by Pragst et al. (1988) on synthesizing heterocyclically substituted-4-piperidinyl-1,4-dihydropyridines through ring closure reactions showcases the diverse chemical behavior of these compounds and their potential for further functionalization (Pragst et al., 1988).

Physical Properties Analysis

The physical properties of "1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide" and related compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on this compound may not be readily available, research on similar compounds provides a foundation for understanding how these physical properties can influence their use and handling.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are essential for the application of piperidine derivatives in chemical synthesis and potential therapeutic use. Studies like those by Gawell (2003) on the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide illustrate the methodologies used to explore these properties and their implications for drug design and development (Gawell, 2003).

properties

IUPAC Name

1-(2-methylsulfanylbenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-19-12-5-3-2-4-11(12)14(18)16-8-6-10(7-9-16)13(15)17/h2-5,10H,6-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBHNXCYLCWBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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